molecular formula C14H12Cl3NO3S B2626225 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide CAS No. 2361754-62-1

3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide

Cat. No. B2626225
M. Wt: 380.66
InChI Key: QJUWHZTXFSPDJG-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide, also known as DCMPS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. DCMPS is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in a variety of physiological processes.

Scientific Research Applications

3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide has been extensively studied for its potential use as a tool in scientific research. One of the primary applications of 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This reaction is important in a variety of physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide can be used to study the role of this enzyme in various physiological processes.

Mechanism Of Action

3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide acts as a competitive inhibitor of carbonic anhydrase. Specifically, 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide binds to the active site of the enzyme, preventing the binding of its substrate, carbon dioxide. This results in a decrease in the rate of the carbonic anhydrase-catalyzed reaction.

Biochemical And Physiological Effects

The inhibition of carbonic anhydrase by 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide has a number of biochemical and physiological effects. For example, 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide has been shown to decrease the rate of carbon dioxide hydration in red blood cells, which can lead to a decrease in the rate of oxygen delivery to tissues. 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide has also been shown to decrease the rate of acid secretion in the stomach, which can be useful in the treatment of conditions such as peptic ulcers.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide in lab experiments is its high potency as a carbonic anhydrase inhibitor. This allows for the use of lower concentrations of the compound, which can help to reduce the risk of non-specific effects. However, one limitation of using 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of potential future directions for research on 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide. Another area of interest is the use of 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide as a tool in the study of other enzymes that are structurally similar to carbonic anhydrase. Finally, there is potential for the use of 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide in the development of new therapeutics for conditions such as peptic ulcers and glaucoma.

Synthesis Methods

3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-4-nitrobenzenesulfonamide with 3-chloro-2-methylphenyl magnesium bromide, followed by the reaction of the resulting intermediate with 3,4-dichlorobenzene. Alternatively, 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide can be synthesized using the reaction of 2-methoxy-4-nitrobenzenesulfonamide with 3,4-dichloroaniline in the presence of a base.

properties

IUPAC Name

3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO3S/c1-8-9(15)4-3-5-11(8)18-22(19,20)12-7-6-10(16)13(17)14(12)21-2/h3-7,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUWHZTXFSPDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide

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